

Application Notes and Protocols for the Synthesis of Centalun

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Compound of Interest

Compound Name: Centalun

Cat. No.: B1668377

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Centalun, with the chemical name 2-methyl-1-phenylbut-3-yne-1,2-diol, is a historical psycholeptic drug with hypnotic and sedative effects. While it is no longer in widespread clinical use, its synthesis may be of interest for research purposes, including the study of its pharmacological properties or the development of new derivatives. This document provides a detailed, plausible protocol for the laboratory-scale synthesis of **Centalun** from readily available starting materials. The proposed synthesis is a two-step process, commencing with the formation of an α -hydroxy ketone intermediate, followed by the addition of an acetylide to yield the target compound.

Data Presentation:

The following table summarizes the expected quantitative data for the synthesis of **Centalun**. The yields are based on reported values for analogous reactions in the chemical literature due to the absence of specific published data for this exact synthesis.

Step	Reaction	Starting Material	Reagent	Product	Theoretical Yield (%)	Purity (%)
1	Synthesis of 2-hydroxy-1-phenylpropan-1-one	Propiophenone	Sodium nitrite, Hydrochloric acid	2-hydroxy-1-phenylpropan-1-one	70-80	>95
2	Synthesis of Centalun (2-methyl-1-phenylbut-3-yn-1,2-diol)	2-hydroxy-1-phenylpropan-1-one	Lithium acetylide-ethylenediamine complex	Centalun	60-75	>98

Experimental Protocols:

Step 1: Synthesis of 2-hydroxy-1-phenylpropan-1-one (α -hydroxypropiophenone)

This procedure describes the α -hydroxylation of propiophenone.

Materials:

- Propiophenone
- Sodium nitrite (NaNO_2)
- Concentrated hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone (1.0 eq) in diethyl ether.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a solution of sodium nitrite (1.2 eq) in water to the stirred solution.
- To this biphasic mixture, add concentrated hydrochloric acid (2.0 eq) dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to afford pure 2-hydroxy-1-phenylpropan-1-one.

Step 2: Synthesis of **Centalun** (2-methyl-1-phenylbut-3-yne-1,2-diol)

This procedure describes the addition of lithium acetylide to the α -hydroxy ketone synthesized in Step 1.

Materials:

- 2-hydroxy-1-phenylpropan-1-one
- Lithium acetylide-ethylenediamine complex
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated ammonium chloride solution (NH_4Cl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Schlenk flask or a three-necked round-bottom flask
- Magnetic stirrer
- Dry ice/acetone bath
- Syringe
- Separatory funnel
- Rotary evaporator

Procedure:

- Set up a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
- Add lithium acetylide-ethylenediamine complex (1.5 eq) to the flask under a nitrogen atmosphere.
- Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.

- Dissolve 2-hydroxy-1-phenylpropan-1-one (1.0 eq) in anhydrous THF in a separate dry flask.
- Slowly add the solution of 2-hydroxy-1-phenylpropan-1-one to the stirred suspension of lithium acetylide at -78 °C via a syringe.
- After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
- Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of saturated ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude **Centalun** can be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualization:

The following diagram illustrates the proposed synthetic workflow for **Centalun**.

Caption: Synthetic workflow for **Centalun**.

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